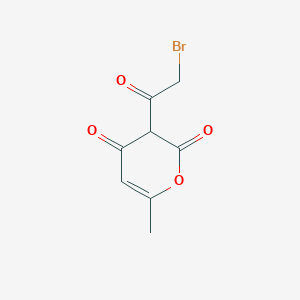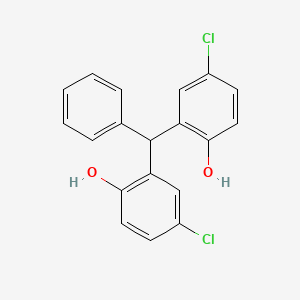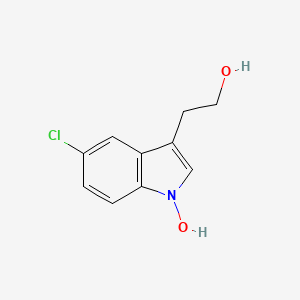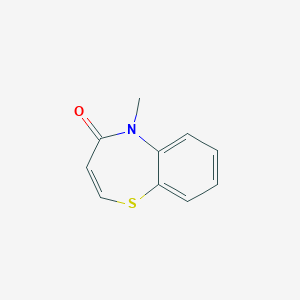![molecular formula C15H10O3 B14322650 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid CAS No. 111864-93-8](/img/structure/B14322650.png)
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and an ethynyl linkage attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-hydroxybenzaldehyde and 2-iodobenzoic acid.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with 2-iodobenzoic acid in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethynyl group can be reduced to an ethylene linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylene-linked benzoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ethynyl linkage provides rigidity and planarity, facilitating binding to specific sites. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
2-Ethynylbenzoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but different overall structure.
Uniqueness: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is unique due to the combination of the hydroxyphenyl group and the ethynyl linkage, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
111864-93-8 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C15H10O3/c16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15(17)18/h1-8,16H,(H,17,18) |
Clave InChI |
UDLSRWSRPFTFGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)


